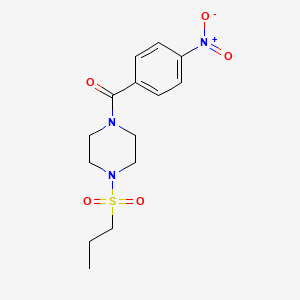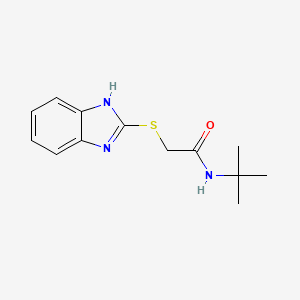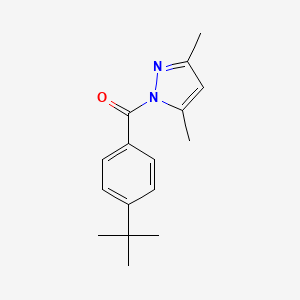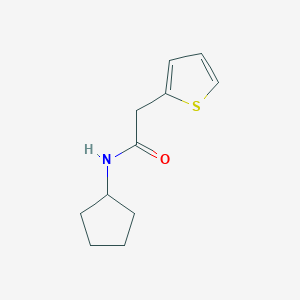![molecular formula C18H21FN2O3 B5571898 5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" involves complex organic reactions, where chiral auxiliary-bearing isocyanides have been utilized as synthons in asymmetric synthesis. High fluorescence quantum yields have been observed in the products, suggesting the intricate nature of their synthesis and the importance of specific substituents and reaction conditions for achieving desired outcomes (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" has been elucidated through X-ray crystallography, showcasing the importance of dihedral angles and intramolecular hydrogen-bonding in stabilizing the structure. This analysis provides insight into the spatial arrangement of atoms within the molecule and its implications for reactivity and interaction with biological targets (Fun et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves their participation in various reactions, such as the Mitsunobu reaction, showcasing the versatility of these molecules in synthetic chemistry. These reactions highlight the ability to form new bonds and introduce functional groups, enhancing the molecules' utility in further chemical modifications (Iranpoor et al., 2010).
Physical Properties Analysis
The physical properties of compounds analogous to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" include their solubility, melting point, and fluorescence characteristics. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (Saleem et al., 2018).
Applications De Recherche Scientifique
Antimicrobial Activity
Fluorinated compounds, particularly those with a 4-fluorobenzyl component, have been synthesized and evaluated for their antimicrobial properties. A study by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, demonstrating enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the fluorine atom notably contributed to the antimicrobial efficacy of these compounds Desai, N., Rajpara, K. M., & Joshi, V. V. (2013).
Cancer Research
In cancer research, fluorinated 2-arylbenzothiazoles have shown promising results as antitumor agents. These compounds display potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Wang et al. (2006) highlighted the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, suggesting their potential application as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers Wang, M., Gao, M., Mock, B., Miller, K., Sledge, G., Hutchins, G., & Zheng, Q. (2006).
Enzyme Inhibition
Fluorobenzamides containing thiazole and thiazolidine moieties have been explored for their enzyme inhibitory activities. Liu et al. (2012) reported on the synthesis of (oxdi/tri)azoles derivatives containing 1,2,3-thiadiazole or methyl moiety, showing excellent inhibitory activity against ketol-acid reductoisomerase, an enzyme crucial for plant growth. This indicates potential applications in the development of novel herbicides Liu, X.-h., Pan, L., Weng, J., Tan, C., Li, Y.-h., Wang, B., & Li, Z. (2012).
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12(2)7-15-8-17(24-20-15)18(22)21-9-16(10-21)23-11-13-3-5-14(19)6-4-13/h3-6,8,12,16H,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJZQBAPWDRLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CC(C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-Fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)


![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)